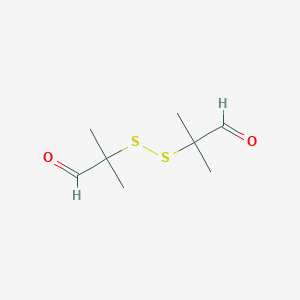

Propanal, 2,2'-dithiobis[2-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Propanal, 2,2'-dithiobis[2-methyl-], also known as DTBP, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. DTBP is used as a cross-linking agent in biochemistry and molecular biology experiments, and it is also used as a reagent in organic synthesis.

作用機序

Propanal, 2,2'-dithiobis[2-methyl- works by forming covalent bonds between molecules. When Propanal, 2,2'-dithiobis[2-methyl- is added to a protein or nucleic acid sample, it reacts with the functional groups on the molecules to form cross-links. These cross-links can help to stabilize the structure of the molecules and prevent them from unfolding or degrading.

Biochemical and Physiological Effects:

Propanal, 2,2'-dithiobis[2-methyl- is generally considered to be non-toxic and is not known to have any significant physiological effects. However, it is important to handle Propanal, 2,2'-dithiobis[2-methyl- with care, as it is a flammable and volatile liquid.

実験室実験の利点と制限

One of the main advantages of Propanal, 2,2'-dithiobis[2-methyl- is its high reactivity and selectivity. It can form cross-links quickly and efficiently, even in complex biological samples. Propanal, 2,2'-dithiobis[2-methyl- is also relatively easy to use and does not require specialized equipment or expertise.

However, there are also some limitations to using Propanal, 2,2'-dithiobis[2-methyl- in lab experiments. One of the main limitations is its potential for non-specific cross-linking. If Propanal, 2,2'-dithiobis[2-methyl- is added in excess or if the reaction conditions are not carefully controlled, it can form cross-links between molecules that are not biologically relevant. This can lead to false positives and inaccurate results.

List of

将来の方向性

1. Developing new methods for controlling the specificity of Propanal, 2,2'-dithiobis[2-methyl- cross-linking reactions, such as using site-specific labeling or photo-cross-linking techniques.

2. Exploring the use of Propanal, 2,2'-dithiobis[2-methyl- in structural biology and drug discovery, such as identifying binding sites and designing new inhibitors.

3. Investigating the potential of Propanal, 2,2'-dithiobis[2-methyl- as a tool for studying protein-protein interactions and signaling pathways.

4. Developing new applications for Propanal, 2,2'-dithiobis[2-methyl- in biotechnology and bioengineering, such as creating new materials and devices.

5. Studying the environmental and toxicological effects of Propanal, 2,2'-dithiobis[2-methyl- and developing methods for its safe disposal and handling.

In conclusion, Propanal, 2,2'-dithiobis[2-methyl- is a versatile and widely used cross-linking agent in scientific research. Its high reactivity and selectivity make it a valuable tool for studying biological molecules and interactions. However, careful control of reaction conditions is necessary to avoid non-specific cross-linking and false positives. Further research is needed to explore the full potential of Propanal, 2,2'-dithiobis[2-methyl- in structural biology, drug discovery, and biotechnology.

合成法

Propanal, 2,2'-dithiobis[2-methyl- can be synthesized by reacting propanal with carbon disulfide in the presence of sodium hydroxide. The reaction produces a dithiocarbonate intermediate, which is then hydrolyzed to form Propanal, 2,2'-dithiobis[2-methyl-. The yield of this reaction is typically high, and the purity of the product can be improved through distillation or recrystallization.

科学的研究の応用

Propanal, 2,2'-dithiobis[2-methyl- is primarily used as a cross-linking agent in scientific research. It is commonly used to cross-link proteins and nucleic acids, which can help to stabilize their structures and improve their resistance to degradation. Propanal, 2,2'-dithiobis[2-methyl- is also used to cross-link peptides and other small molecules, which can help to identify their binding partners and study their interactions.

特性

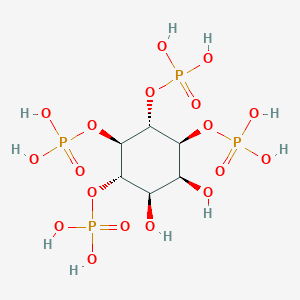

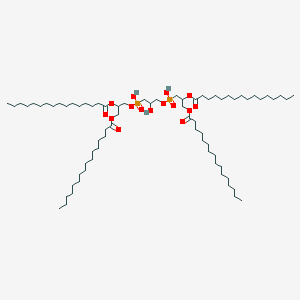

IUPAC Name |

2-methyl-2-[(2-methyl-1-oxopropan-2-yl)disulfanyl]propanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2S2/c1-7(2,5-9)11-12-8(3,4)6-10/h5-6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGVMXJRVDXZPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)SSC(C)(C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075089 |

Source

|

| Record name | Propanal, 2,2'-dithiobis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15581-80-3 |

Source

|

| Record name | Propanal, 2,2'-dithiobis(2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015581803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanal, 2,2'-dithiobis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)